molecular formula C17H13N3O2 B5879000 N-(2-phenoxyphenyl)pyrazine-2-carboxamide

N-(2-phenoxyphenyl)pyrazine-2-carboxamide

Cat. No.: B5879000
M. Wt: 291.30 g/mol
InChI Key: XVWBWNNYBVXVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenoxyphenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C17H13N3O2. It is known for its unique structure, which includes a pyrazine ring and a phenoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Mode of Action

It’s known that the compound has a significant in vitro antimycobacterial activity This suggests that it may interact with its targets in a way that inhibits the growth or replication of Mycobacterium species

Biochemical Pathways

Given its antimycobacterial activity, it likely affects pathways crucial to the survival and replication of mycobacterium species

Pharmacokinetics

Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes . Therefore, the lipophilicity of N-(2-phenoxyphenyl)pyrazine-2-carboxamide may play a role in its bioavailability.

Result of Action

It has been found to have significant in vitro antimycobacterial activity . This suggests that it may inhibit the growth or replication of Mycobacterium species at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-phenoxyaniline. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, followed by the addition of a base like triethylamine . The reaction conditions often include refluxing in an organic solvent such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques. These methods allow for the automated and scalable synthesis of the compound, ensuring high yields and purity . The use of flow reactors and precise control of reaction parameters are key aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-phenoxyphenyl)pyrazine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenoxyphenyl)pyrazine-2-carboxamide is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

IUPAC Name

N-(2-phenoxyphenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-17(15-12-18-10-11-19-15)20-14-8-4-5-9-16(14)22-13-6-2-1-3-7-13/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWBWNNYBVXVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.